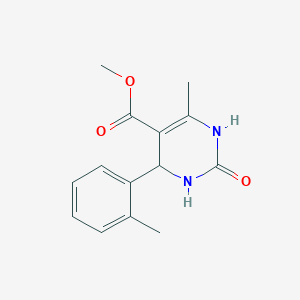![molecular formula C13H17BrClNO6 B4006209 2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4006209.png)
2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Vue d'ensemble
Description
2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C13H17BrClNO6 and its molecular weight is 398.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is 396.99278 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analysis of Psychoactive Phenethylamines
A study focused on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. This research contributes to understanding the metabolic pathways of psychoactive substances, which can inform the synthesis and analysis of related compounds (Kanamori et al., 2002).
Conformation and Hirshfeld Surface Analysis
Another study explored the synthesis and conformation of benzoxazole methyl ester, demonstrating the application of computational chemistry and crystal structure analysis in the design and evaluation of heterocyclic compounds (Saeed et al., 2021).
Anticancer Properties of Dichlorophenoxy Compounds
Research into 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) revealed its effectiveness in inducing apoptosis more efficiently in cancer cells than in normal cells. This study illuminates the potential of certain compounds as new anticancer agents, highlighting the importance of apoptosis induction in cancer therapy (Wu et al., 2004).
Enantioselective Synthesis for Pharmaceutical Intermediates
Efficient synthesis of chiral intermediates, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, using biocatalysts exemplifies the application of microbial cells in producing pharmaceutical precursors with high enantiomeric excess and yield. This approach is crucial for the development of adrenoceptor agonists and highlights the role of biotransformation in the synthesis of drug intermediates (Ni et al., 2012).
Propriétés
IUPAC Name |
2-[3-(2-bromo-4-chlorophenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO2.C2H2O4/c12-10-8-9(13)2-3-11(10)16-7-1-4-14-5-6-15;3-1(4)2(5)6/h2-3,8,14-15H,1,4-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDWLGWURYKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006128.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)

![N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006145.png)
![4-[4-(2-Methoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006156.png)
![N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006158.png)

![4-[4-(2,4-Dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4006167.png)
![(3-methoxypropyl){2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4006181.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006189.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3-methoxy-1-propanamine oxalate](/img/structure/B4006203.png)
![Oxalic acid;4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine](/img/structure/B4006210.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
